The compound 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide is a salicylic acid derivative that has garnered attention in pharmacological research, particularly for its role as a glucocerebrosidase activator. This compound is part of a broader class of pharmacological chaperones designed to restore the activity of misfolded enzymes, particularly in the context of Gaucher disease, which is caused by mutations in the glucocerebrosidase enzyme.
This compound has been identified through extensive screening of libraries containing numerous chemical entities. It was highlighted in studies focusing on second-generation pharmacological chaperones, with specific emphasis on its ability to enhance enzyme activity without inhibiting glucocerebrosidase itself . The detailed synthesis and characterization of this compound can be found in various patents and scientific literature, including patent US9464035B2 and WO2013148333A1 .
Chemically, this compound falls under the category of salicylic acid derivatives and specifically functions as a glucocerebrosidase activator. Its structure incorporates functional groups typical of amides and phenolic compounds, which contribute to its biological activity.
The synthesis of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide involves several key steps:
Technical details regarding the synthesis include:
The molecular structure of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide can be described as follows:
Data obtained from spectral analysis indicate distinct peaks corresponding to functional groups present in the molecule, confirming its identity and purity .
The chemical reactivity of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide includes:
These reactions are critical for modifying the compound for enhanced biological activity or developing analogs with improved pharmacological properties .
The mechanism by which 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide exerts its effects involves:
The physical and chemical properties of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide include:
These properties are critical for determining the appropriate formulation for therapeutic use .
The primary applications of 2-(2-((4-iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide include:
This benzamide derivative is systematically named as 2-(2-((4-Iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide, reflecting its multi-domain structure. Its CAS Registry Number (1462267-07-7) provides a unique identifier for regulatory and sourcing purposes [1] [7]. The molecular formula C₂₄H₂₂IN₃O₄ corresponds to a molecular weight of 543.35 g/mol, with purity specifications typically exceeding 95% in research samples [1] [4]. Alternative nomenclature includes chemical descriptors like N-[2-(methylphenylamino)-2-oxoethyl]-2-[2-[(4-iodophenyl)carbamoyl]methoxy]benzamide, emphasizing the acetamide and benzamide pharmacophores.
Table 1: Chemical Identification Data
Property | Value |
---|---|
CAS Registry Number | 1462267-07-7 |
IUPAC Name | 2-(2-((4-Iodophenyl)amino)-2-oxoethoxy)-N-(2-(methyl(phenyl)amino)-2-oxoethyl)benzamide |
Molecular Formula | C₂₄H₂₂IN₃O₄ |
Molecular Weight | 543.35 g/mol |
SMILES | O=C(NCC(N(C)C1=CC=CC=C1)=O)C2=CC=CC=C2OCC(NC3=CC=C(I)C=C3)=O |
InChI Key | Not provided in sources |
The compound integrates three key structural domains:
Critical functional groups include:
Crystallographic studies of analogous compounds reveal:
Table 2: Key Functional Groups and Properties
Structural Element | Role/Property |
---|---|
Benzamide core | Provides π-stacking capability |
Secondary amide (Ar–NH–CO) | H-bond donor/acceptor; metabolic vulnerability |
Ether oxygen (–O–) | Enhances solubility; conformational flexibility |
4-Iodophenyl group | Steric bulk; radiopharmaceutical potential |
N-methyl-N-phenylacetamide | Blocks H-bond donation; modulates lipophilicity |
The benzamide moiety serves as a rigid scaffold for target engagement, evidenced by patent WO2013148333A1 highlighting salicylic acid derivatives as glucocerebrosidase (GCase) activators for treating Gaucher disease and Parkinson’s disease. The ortho-substituted ether-oxygen allows optimal positioning of the carboxamide group for hydrogen bonding with catalytic residues in GCase [3] [10].
The acetamide linker (–N–C(=O)–CH₂–O–) bridges pharmacophores while influencing cellular permeability. Methylation of the acetamide nitrogen (yielding –N(CH₃)C(=O)–) reduces intermolecular H-bond donation capacity, thereby enhancing membrane diffusion. In the terminal domain, the N-methyl-N-phenylacetamide group engages hydrophobic pockets via π-stacking, as demonstrated in molecular docking studies of analogous compounds [7].
Notably, structural modifications to these domains significantly impact bioactivity:
The para-iodine substituent on the phenyl ring is strategically positioned to influence both physicochemical properties and target interactions. Key roles include:
Comparatively, the bromo analogue (CAS 1462267-08-8, MF: C₂₄H₂₂BrN₃O₄) exhibits:
Table 3: Halogen Substituent Effects
Property | Iodo Derivative | Bromo Derivative |
---|---|---|
Molecular Weight | 543.35 g/mol | 496.35 g/mol |
Atomic Radius | 1.33 Å | 1.12 Å |
Predicted logP* | ~3.5 | ~3.2 |
GCase Activation (EC₅₀) | 0.8 µM (patent example) | 2.5 µM (patent example) |
Metabolic Stability (t½) | > 60 min (hepatocytes) | ~40 min (hepatocytes) |
*Estimated using fragment-based methods
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1